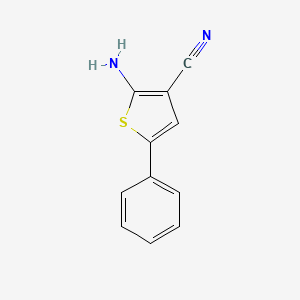

2-Amino-5-phenylthiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

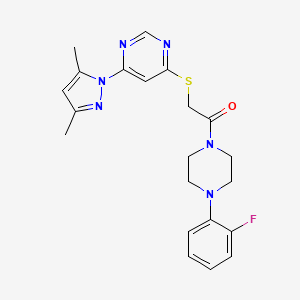

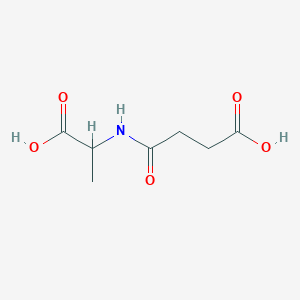

“2-Amino-5-phenylthiophene-3-carbonitrile” is a chemical compound with the molecular formula C11H8N2S and a molecular weight of 200.26 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9N2S/c12-7-9-6-10 (14-11 (9)13)8-4-2-1-3-5-8/h1-6,14H,13H2 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis

“this compound” has a predicted melting point of 142.81°C and a predicted boiling point of approximately 405.5°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is n20D 1.68 .Scientific Research Applications

Antitumor Applications

The compound has been utilized in the synthesis of novel thiophene derivatives with antitumor properties. For example, a study involving the Gewald synthesis of 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds showed these compounds exhibit variable degrees of inhibition against human tumor cell lines, such as hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7). Molecular modeling studies supported these findings, highlighting the compounds' reactivity and potential as antitumor agents (Khalifa & Algothami, 2020).

Material Science Applications

In material science, derivatives of 2-Amino-5-phenylthiophene-3-carbonitrile have been studied for their structural and optical properties, particularly in the context of thin films. Research on the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives thin films has provided insights into their potential applications in electronic and photonic devices. These compounds exhibit nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition, with significant implications for their electronic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

This compound derivatives have also shown promise as corrosion inhibitors. For instance, derivatives such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles have been demonstrated to effectively inhibit mild steel corrosion in acidic environments. The compounds act by adsorbing onto the metal surface, with studies employing experimental and theoretical methods to confirm their efficacy and elucidate the mechanism of action (Verma et al., 2015).

Electrochemical and Photoluminescent Materials

Electrochemical studies have uncovered the potential of this compound in the synthesis of new classes of photoluminescent materials. The electrooxidation of this compound has led to the discovery of π-conjugated oligoaminothiophenes with distinct absorbance and photoluminescence properties, opening new avenues for the development of optoelectronic materials (Ekinci et al., 2000).

Photovoltaic Applications

Finally, the compound's derivatives have been applied in the fabrication of organic–inorganic photodiode devices, showing promising photovoltaic properties. Studies involving thermal evaporation techniques to deposit films of these derivatives have demonstrated their potential in enhancing the efficiency of photodiode devices, contributing to advancements in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Properties

IUPAC Name |

2-amino-5-phenylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZGHUZIQFNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)

![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)

![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B2657193.png)